molecular formula C9H7NOS B1345688 2-Methylbenzoyl isothiocyanate CAS No. 28115-85-7

2-Methylbenzoyl isothiocyanate

Cat. No.: B1345688
CAS No.: 28115-85-7
M. Wt: 177.22 g/mol
InChI Key: RBNGRYSMNUHYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbenzoyl isothiocyanate is a sulfur-containing organic molecule. Its molecular formula is C9H7NOS and it has a molecular weight of 177.223 .


Synthesis Analysis

Isothiocyanates, including this compound, are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C9H7NOS/c1-7-4-2-3-5-8(7)9(11)10-6-12/h2-5H,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.22 . It has a boiling point of 148/20mm . The compound has a XLogP3 of 4.2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .

Scientific Research Applications

Synthesis and Structural Characterization

2-Methylbenzoyl isothiocyanate plays a significant role in the synthesis of structurally and pharmaceutically interesting compounds. For instance, it has been utilized in the synthesis of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas, which were characterized using various spectroscopic techniques (Qiao et al., 2017). These compounds have potential applications in quantum chemical calculations and material sciences.

Green Chemistry and Sustainable Synthesis

In the field of green chemistry, this compound has been employed in environmentally sustainable synthesis methods. Zhang et al. (2011) demonstrated its use in water-promoted tandem reactions for synthesizing 2-aminobenzothiazoles and 2-aminobenzoxazoles, showcasing its role in efficient and eco-friendly chemical processes (Zhang et al., 2011).

Medicinal Chemistry and Bioactivity

In medicinal chemistry, derivatives of this compound have been explored for their bioactivity. Saeed and Batool (2007) synthesized new thioureas and thiones from this compound, which exhibited significant antibacterial activity (Saeed & Batool, 2007). This highlights the compound's potential in developing new antibacterial agents.

Electrochemical and Catalytic Applications

Electrochemical synthesis using this compound has been studied, demonstrating its utility in chemical transformations. Wang et al. (2017) developed an external oxidant-free method for synthesizing 2-aminobenzothiazoles, leveraging the reactivity of aryl isothiocyanates (Wang et al., 2017). This method offers an efficient approach to synthesizing complex molecules.

Novel Synthetic Approaches

The compound is also instrumental in developing novel synthetic approaches. For instance, Chanda et al. (2011) utilized this compound in the synthesis of aminobenzimidazoles, which are relevant in various biological applications (Chanda et al., 2011).

Mechanism of Action

Target of Action

Isothiocyanates, a class of compounds to which 2-methylbenzoyl isothiocyanate belongs, are known to interact with various intracellular targets including cytochrome p 450 (cyp) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

Isothiocyanates are known to modulate a large number of cancer-related targets or pathways including inhibition of cyp enzymes, induction of phase ii enzymes via activation of nf-e2-related factor-2 (nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa b (nf-ĸb), inhibition of macrophage migration inhibitory factor (mif), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Biochemical Pathways

Isothiocyanates, including this compound, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They govern many intracellular targets and affect various biochemical pathways, including those involved in antioxidant response, tumorigenesis, apoptosis, and cell cycle .

Pharmacokinetics

It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh) followed by enzymatic degradation and n-acetylation .

Result of Action

Isothiocyanates are known to have various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They can modulate a large number of cancer-related targets or pathways .

Action Environment

The action of isothiocyanates can be influenced by various factors, including ph and the presence of certain cofactors .

Safety and Hazards

2-Methylbenzoyl isothiocyanate is classified as a combustible liquid. It is harmful if swallowed and harmful to aquatic life . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

While specific future directions for 2-Methylbenzoyl isothiocyanate are not mentioned in the search results, isothiocyanates in general have potential applications in the development of novel polyurethanes and other useful polymers . They also have potential uses as an anticancer agent and as an inhibitor of bacterial growth.

Biochemical Analysis

Biochemical Properties

2-Methylbenzoyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the detoxification pathways, such as glutathione S-transferases. These enzymes catalyze the conjugation of this compound with glutathione, facilitating its excretion from the body . Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce oxidative stress in cancer cells, leading to the suppression of metastasis potential . It influences cell function by modulating cell signaling pathways, such as the Akt/NFκB pathway, and altering gene expression related to metastasis . Furthermore, this compound affects cellular metabolism by depleting glutathione levels, thereby increasing reactive oxygen species (ROS) generation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of enzymes involved in detoxification, such as glutathione S-transferases . This inhibition leads to the accumulation of reactive intermediates, which can cause oxidative damage to cellular components. Additionally, this compound modulates gene expression by affecting transcription factors such as NFκB, thereby influencing the expression of genes involved in cell survival and apoptosis . The compound also induces DNA damage, contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained oxidative stress and persistent alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce beneficial effects such as the inhibition of chemically induced cancer . At high doses, this compound can exhibit toxic effects, including genotoxicity and oxidative damage . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to detoxification. It undergoes conjugation with glutathione, facilitated by glutathione S-transferases, leading to the formation of mercapturic acid derivatives . These derivatives are then excreted from the body through urine and bile. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The distribution of this compound within tissues can also influence its accumulation and overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

2-methylbenzoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-7-4-2-3-5-8(7)9(11)10-6-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNGRYSMNUHYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182390
Record name 2-Methylbenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28115-85-7
Record name 2-Methylbenzoyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylbenzoyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylbenzoyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
2-Methylbenzoyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
2-Methylbenzoyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
2-Methylbenzoyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
2-Methylbenzoyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
2-Methylbenzoyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.